molecular formula C30H37N7O2 B1672416 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one CAS No. 460330-27-2

3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one

Cat. No. B1672416
M. Wt: 527.7 g/mol
InChI Key: ZVWPOIUAPXDLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GT 949 is a positive allosteric modulator of excitatory amino acid transporter 2 (EAAT2;  EC50 = 0.26 nM for stimulating glutamate uptake by COS-7 cells expressing EAAT2). It is selective for EEAT2 over the serotonin (5-HT) transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT;  IC50s = >1 mM for all). GT 949 (10 nM) reduces neuronal death induced by L-glutamate, but not hydrogen peroxide, in primary embryonic rat neuron-glia cultures.
GT949 is a selective EAAT2 positive allosteric modulator (PAM).

Scientific Research Applications

ABCB1 Inhibitors

Compounds with structural motifs similar to the one have been explored for their ability to inhibit ABCB1 (ATP-binding cassette, sub-family B member 1), which plays a critical role in drug resistance, particularly in cancer therapy. For example, research by Colabufo et al. (2008) on ABCB1 inhibitors showed that certain piperazine derivatives linked to a phenyl moiety through a carbon spacer exhibited potent inhibitory activity, suggesting potential applications in overcoming drug resistance in cancer treatment Colabufo et al., 2008.

Antimicrobial and Antifungal Agents

The synthesis and study of fluoroquinolone-based 4-thiazolidinones, as reported by Patel and Patel (2010), highlight the antimicrobial and antibacterial activities of quinoline derivatives. These findings indicate the potential of similar compounds for developing new antimicrobial agents Patel & Patel, 2010.

Tubulin Polymerization Inhibition

Compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors, suggesting a mechanism for their antiproliferative activity towards human cancer cells. This aligns with research on tubulin inhibitors as a strategy for cancer therapy Minegishi et al., 2015.

Sigma Receptor Ligands

Research on 1-cyclohexylpiperazine derivatives related to sigma(2) receptor ligands, as explored by Berardi et al. (2004), suggests the relevance of such compounds in developing potential antineoplastic agents or PET diagnosis agents. These ligands have shown high affinity for sigma(2) receptors, indicating their potential in cancer treatment and diagnostic imaging Berardi et al., 2004.

properties

IUPAC Name

3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWPOIUAPXDLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one
Reactant of Route 2
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3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one
Reactant of Route 4
3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one
Reactant of Route 5
3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one
Reactant of Route 6
3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one

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